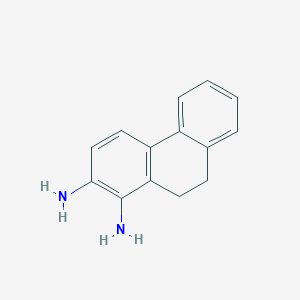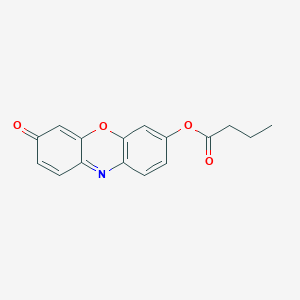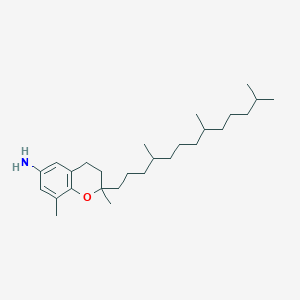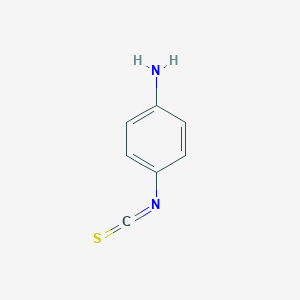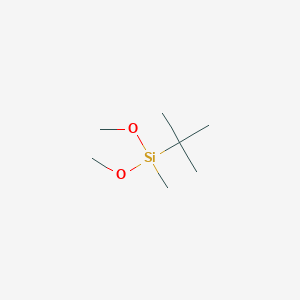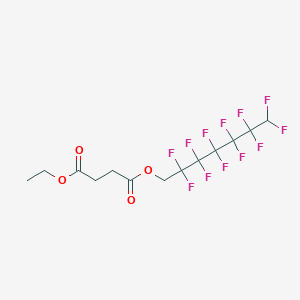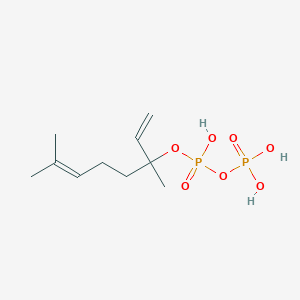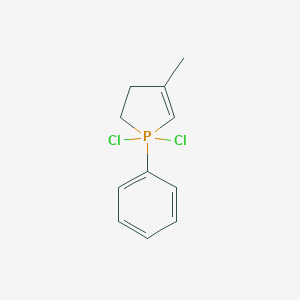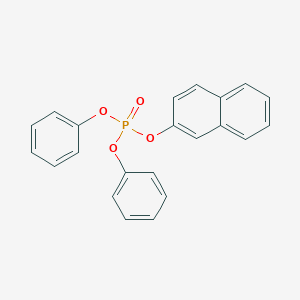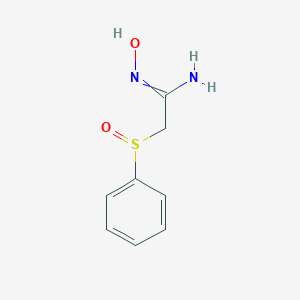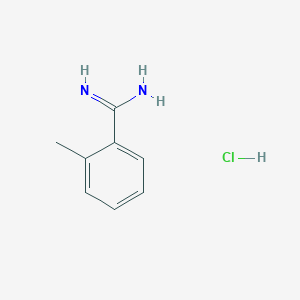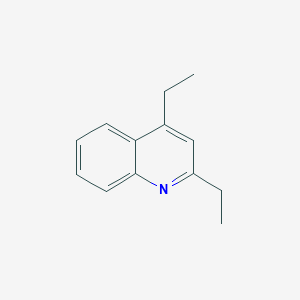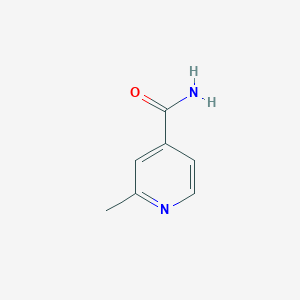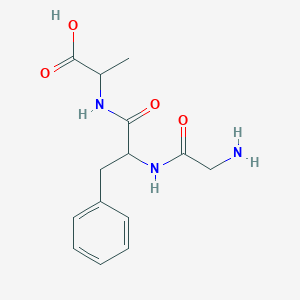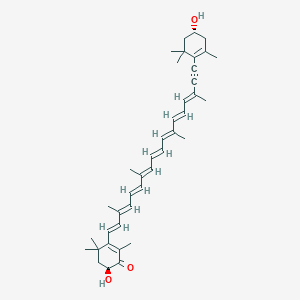
Pectenolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pectenolone is a bioactive steroid isolated from the ovaries of the scallop Pecten maximus. It has gained attention due to its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and immunology.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Pectin, a related compound to Pectenolone, has seen recent exploration in various biomedical applications. These include drug and gene delivery, wound healing, and tissue engineering. The focus has shifted from traditional uses in food and pharmaceutics to innovative biomedical fields, leveraging pectin's cytocompatible gelling mechanism and its tunable properties for specific applications (Munarin, Tanzi, & Petrini, 2012).
Therapeutic Effects in Kidney Dysfunction
Research has investigated the therapeutic effects of pectin on kidney dysfunction and oxidative stress. One study evaluated pectin's role in mitigating kidney dysfunction and oxidative stress induced by octylphenol, an environmental pollutant, in rats. The study concluded that pectin has antioxidant and anti-apoptotic activities in kidney toxicity, with its effects being dose-dependent (Koriem, Arbid, & Emam, 2014).
Food Packaging and Preservation
Pectin's functionalization for enhancing antimicrobial properties is a current area of research, especially in food packaging. The review highlighted the advances in pectin extraction and its integration with various bioactive compounds to create active packaging films with improved antimicrobial properties (Kumar et al., 2020).
Structural Modification and Applications
Pectin's modification with phenolic compounds was found to alter its physical and chemical properties, thus creating potential for new industrial applications. The study showed that enzymatic grafting of phenolic compounds onto pectin resulted in a biopolymer with altered surface morphology, thermal properties, and improved antioxidant properties (Karaki et al., 2016).
Pectin in Tissue Engineering
The layer-by-layer assembly of polyelectrolytes, including pectin, has been explored for tissue engineering and regenerative medicine. Pectin-based polyelectrolyte multilayers (PEMs) are being used to direct cell lineage and maintain phenotypes, offering promising applications in regenerative medicine (Detzel, Larkin, & Rajagopalan, 2011).
Innovative Extraction and Bioactivity
Pulsed electric fields (PEF) have been applied to pectin to induce the accumulation of bioactive compounds, suggesting their potential in enhancing the health-promoting properties of plant tissues. The study investigated PEF's effects on the physiological response in carrots, including changes in phenolic content and enzyme activities (López-Gámez et al., 2020).
Pectin in Drug Delivery
Pectin has been shown to be useful in constructing drug delivery systems for controlled drug delivery, highlighting its potential in enhancing drug efficiency and reducing side effects. This includes pectin derivatives for nasal drug delivery and other mucosal drug delivery systems (Liu, Fishman, & Hicks, 2006).
Eigenschaften
CAS-Nummer |
16913-24-9 |
|---|---|
Produktname |
Pectenolone |
Molekularformel |
C40H52O3 |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |
InChI-Schlüssel |
ANEICJWUPVGZBQ-HEBVJZCOSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



